The synthesis of marimastat involves several chemical reactions that allow for the production of the compound in a form suitable for biological evaluation. Notably, an asymmetric synthesis pathway has been developed that enables site-specific attachment to solid surfaces, facilitating its use in affinity chromatography .
Technical Details:
Marimastat has a complex molecular structure characterized by its hydroxamate group, which is crucial for its interaction with the zinc ion in the active site of matrix metalloproteinases. The molecular formula of marimastat is C29H47N3O9, and it features multiple functional groups that contribute to its biological activity.
Structural Data:
Marimastat undergoes several chemical reactions during its synthesis and when interacting with biological targets:
The mechanism by which marimastat exerts its effects involves the selective inhibition of matrix metalloproteinases. By binding to the active site of these enzymes through its hydroxamate group, marimastat prevents substrate access and subsequent proteolytic activity.
Process Details:
Marimastat exhibits several notable physical and chemical properties:
Marimastat has been investigated for various scientific applications:
Marimastat (BB-2516) is a synthetic peptidomimetic compound featuring a hydroxamic acid functional group that enables potent, competitive inhibition of MMPs. Its design mimics natural peptide substrates, allowing it to bind reversibly to the catalytic zinc ion (Zn²⁺) at the active site of MMPs via a bidentate chelation mechanism. This interaction disrupts the enzyme's ability to hydrolyze extracellular matrix components [1] [5].
Marimastat exhibits broad-spectrum activity against multiple MMP subtypes, with varying inhibitory potencies (Table 1). Its binding affinity is highest for gelatinases (MMP-2 and MMP-9), critical for degrading type IV collagen in basement membranes. Molecular dynamics simulations reveal that marimastat's P1' biphenylalkyl side chain occupies the S1' hydrophobic pocket of MMP-2/9, enhancing selectivity. For stromelysins (MMP-3) and matrilysin (MMP-7), marimastat achieves inhibition by sterically blocking substrate access to the catalytic cleft. Notably, its inhibition of membrane-type MMP-14 disrupts activation of pro-MMP-2, amplifying its anti-proteolytic effects [1] [9].
Table 1: Marimastat's Inhibition Constants (IC₅₀) Against Key MMP Subtypes
MMP Subtype | Primary Substrates | IC₅₀ (nM) | Biological Impact |
---|---|---|---|
MMP-2 (Gelatinase A) | Collagen IV, Gelatin | 5–10 | Blocks basement membrane degradation |
MMP-9 (Gelatinase B) | Collagen IV, Elastin | 6–12 | Suppresses leukocyte infiltration |
MMP-7 (Matrilysin) | Fibronectin, Laminin | 50–100 | Reduces tumor cell migration |
MMP-14 (MT1-MMP) | Collagen I, Pro-MMP-2 | 20–40 | Inhibits pro-MMP-2 activation |
The core scaffold of marimastat (N⁴-[(2S)-2-(hydroxycarbamoyl)-1-oxopropyl]-L-leucyl-N-methyl-L-phenylalaninamide) incorporates three strategic elements:
Marimastat impedes tumor-driven ECM degradation by inhibiting MMP-mediated cleavage of collagen, laminin, and proteoglycans. In glioblastoma models, marimastat (10 μM) reduced collagen degradation by 72% and laminin fragmentation by 68% within 48 hours, as quantified by mass spectrometry of tumor-conditioned media [4] [9]. This preserves physical barriers against metastasis and disrupts fibrin-dependent tumor cell migration. Additionally, marimastat inhibits MMP-9-mediated release of ECM-bound growth factors (e.g., FGF-2, TGF-β), starving tumors of proliferative signals [5].
Marimastat directly targets MMP-9-driven angiogenesis by:
Table 2: Marimastat's Effects on Angiogenic Parameters in Tumor Models
Parameter | Model System | Marimastat Treatment | Reduction vs. Control |
---|---|---|---|
VEGF-A secretion | Ovarian cancer spheroids | 10 μM, 72 h | 68% (p < 0.01) |
Endothelial tube formation | HUVEC/MMP-9 co-culture | 5 μM, 24 h | 74% (p < 0.001) |
Microvessel density | Pancreatic xenografts | 25 mg/kg/day, 14 d | 55% (p < 0.05) |
Marimastat indirectly suppresses Notch signaling by inhibiting ADAM17 (a disintegrin and metalloproteinase 17), which cleaves Notch receptors to release the transcriptionally active NICD domain. In hepatocellular carcinoma cells, marimastat (5 μM) reduced:
Marimastat modulates TGF-β/Wnt crosstalk through ECM-dependent mechanisms:
Table 3: Marimastat-Induced Modulation of TGF-β/Wnt Pathway Components
Signaling Component | Change with Marimastat | Functional Consequence |
---|---|---|
Phospho-Smad2/3 | ↓ 65% | Attenuated fibroblast-to-myofibroblast transition |
Nuclear β-catenin | ↓ 58% | Suppressed fibrotic gene transcription |
Dickkopf-1 (DKK1) | ↑ 2.1-fold | Enhanced Wnt pathway inhibition |
α-SMA expression | ↓ 70% | Reduced contractile activity of myofibroblasts |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7